molecular formula C18H10Cl3N3O4 B12608221 Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-07-4

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12608221
CAS No.: 647853-07-4
M. Wt: 438.6 g/mol
InChI Key: KFTMLWQHDOKIBJ-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro, nitro, and pyridinyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted benzamide derivatives, which can be further utilized in different applications .

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- has several scientific research applications:

Mechanism of Action

The exact mechanism of action of benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro and pyridinyl groups enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

CAS No.

647853-07-4

Molecular Formula

C18H10Cl3N3O4

Molecular Weight

438.6 g/mol

IUPAC Name

2-chloro-N-[4-(3,5-dichloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C18H10Cl3N3O4/c19-10-7-16(21)18(22-9-10)28-13-4-1-11(2-5-13)23-17(25)14-8-12(24(26)27)3-6-15(14)20/h1-9H,(H,23,25)

InChI Key

KFTMLWQHDOKIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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